Cas no 1199773-33-5 (1-t-Butyl-benzoimidazole-6-carboxylic acid)

1-t-Butyl-benzoimidazole-6-carboxylic acid is a versatile heterocyclic compound featuring a benzoimidazole core substituted with a tert-butyl group at the 1-position and a carboxylic acid moiety at the 6-position. This structure imparts unique reactivity, making it valuable as an intermediate in pharmaceutical and agrochemical synthesis. The tert-butyl group enhances steric hindrance, influencing selectivity in coupling reactions, while the carboxylic acid functionality allows for further derivatization, such as amidation or esterification. Its high purity and stability under standard conditions ensure reliable performance in complex synthetic pathways. The compound is particularly useful in the development of bioactive molecules, offering a balance of solubility and reactivity for targeted applications.
1-t-Butyl-benzoimidazole-6-carboxylic acid structure
1199773-33-5 structure
Product name:1-t-Butyl-benzoimidazole-6-carboxylic acid
CAS No:1199773-33-5
MF:C12H14N2O2
Molecular Weight:218.25176
MDL:MFCD11043013
CID:856234
PubChem ID:53216914

1-t-Butyl-benzoimidazole-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(tert-Butyl)-1H-benzo[d]imidazole-6-carboxylic acid
    • 1-t-Butyl-benzoimidazole-6-carboxylic acid
    • ZXB77333
    • DB-363776
    • 1-tert-Butyl-benzoimidazole-6-carboxylic Acid
    • 3-TERT-BUTYL-1,3-BENZODIAZOLE-5-CARBOXYLIC ACID
    • 3-tert-butylbenzimidazole-5-carboxylic acid
    • DTXSID60682043
    • BS-20023
    • CS-0212664
    • 1-tert-butyl-1H-1,3-benzodiazole-6-carboxylic acid
    • 1H-Benzimidazole-6-carboxylic acid, 1-(1,1-dimethylethyl)-
    • AKOS015838038
    • 1-tert-butylbenzoimidazole-6-carboxylic acid
    • 1-tert-Butyl-1H-benzimidazole-6-carboxylic acid
    • 1199773-33-5
    • MFCD11043013
    • MDL: MFCD11043013
    • インチ: InChI=1S/C12H14N2O2/c1-12(2,3)14-7-13-9-5-4-8(11(15)16)6-10(9)14/h4-7H,1-3H3,(H,15,16)
    • InChIKey: AGJWGCANKYVLTQ-UHFFFAOYSA-N
    • SMILES: CC(C)(C)N1C=NC2=C1C=C(C=C2)C(=O)O

計算された属性

  • 精确分子量: 218.105527694g/mol
  • 同位素质量: 218.105527694g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 4
  • 重原子数量: 16
  • 回転可能化学結合数: 2
  • 複雑さ: 285
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • XLogP3: 1.9
  • トポロジー分子極性表面積: 55.1Ų

1-t-Butyl-benzoimidazole-6-carboxylic acid Security Information

1-t-Butyl-benzoimidazole-6-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
A2B Chem LLC
AA33397-5g
1-t-Butyl-benzoimidazole-6-carboxylic acid
1199773-33-5 97%
5g
$662.00 2024-04-20
A2B Chem LLC
AA33397-1g
1-t-Butyl-benzoimidazole-6-carboxylic acid
1199773-33-5 97%
1g
$176.00 2024-04-20
Ambeed
A570871-1g
1-(tert-Butyl)-1H-benzo[d]imidazole-6-carboxylic acid
1199773-33-5 95+%
1g
$191.0 2024-04-25
1PlusChem
1P000QDX-1g
1H-Benzimidazole-6-carboxylic acid, 1-(1,1-dimethylethyl)-
1199773-33-5 97%
1g
$183.00 2025-02-18
abcr
AB273174-1 g
1-t-Butyl-benzoimidazole-6-carboxylic acid; 97%
1199773-33-5
1 g
€297.00 2023-07-20
abcr
AB273174-1g
1-t-Butyl-benzoimidazole-6-carboxylic acid, 97%; .
1199773-33-5 97%
1g
€297.00 2025-02-19
TRC
B693273-250mg
1-t-Butyl-benzoimidazole-6-carboxylic acid
1199773-33-5
250mg
$ 190.00 2023-04-18
TRC
B693273-500mg
1-t-Butyl-benzoimidazole-6-carboxylic acid
1199773-33-5
500mg
$ 293.00 2023-04-18
abcr
AB273174-5 g
1-t-Butyl-benzoimidazole-6-carboxylic acid; 97%
1199773-33-5
5 g
€1,062.00 2023-07-20
Chemenu
CM159609-5g
1-(tert-butyl)-1H-benzo[d]imidazole-6-carboxylic acid
1199773-33-5 95%
5g
$533 2021-06-08

1-t-Butyl-benzoimidazole-6-carboxylic acid 関連文献

1-t-Butyl-benzoimidazole-6-carboxylic acidに関する追加情報

1-t-Butyl-benzoimidazole-6-carboxylic Acid: A Comprehensive Overview

1-t-Butyl-benzoimidazole-6-carboxylic acid, identified by the CAS number 1199773-33-5, is a significant compound in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound is a derivative of benzoimidazole, a bicyclic structure consisting of a benzene ring fused to an imidazole ring. The presence of the t-butyl group at the 1-position and the carboxylic acid group at the 6-position introduces unique chemical and physical properties, making it a subject of interest in both academic and industrial research.

The benzoimidazole scaffold is renowned for its versatility in various applications, including pharmaceuticals, agrochemicals, and materials science. The substitution pattern in 1-t-butyl-benzoimidazole-6-carboxylic acid enhances its potential for bioactivity modulation, making it a promising candidate for drug discovery efforts. Recent studies have highlighted its potential as a modulator of specific protein-protein interactions, which is a critical area in therapeutic development.

In terms of synthesis, 1-t-butyl-benzoimidazole-6-carboxylic acid can be prepared through various routes, including condensation reactions and cyclization processes. The introduction of the t-butyl group via Friedel-Crafts alkylation or other alkylation techniques has been explored extensively. The carboxylic acid group can be introduced through oxidation of the corresponding alcohol or via direct synthesis methods. These synthetic strategies have been optimized to improve yield and purity, ensuring scalability for industrial applications.

The chemical properties of 1-t-butyl-benzoimidazole-6-carboxylic acid are influenced by the electron-donating t-butyl group and the electron-withdrawing carboxylic acid group. The t-butyl group enhances lipophilicity, which is beneficial for drug absorption and permeability across biological membranes. Conversely, the carboxylic acid group introduces acidity and hydrogen bonding capabilities, which can influence solubility and interaction with biological targets.

Recent advancements in computational chemistry have enabled detailed studies of the molecular interactions of 1-t-butyl-benzoimidazole-6-carboxylic acid. Molecular docking studies have revealed its potential to bind to specific protein targets with high affinity, suggesting its role as a lead compound in drug design. Additionally, spectroscopic analyses have provided insights into its electronic structure and conformational flexibility, which are critical for understanding its reactivity and stability.

In terms of applications, 1-t-butyl-benzoimidazole-6-carboxylic acid has shown promise in several therapeutic areas. Its ability to modulate enzyme activity makes it a potential candidate for anti-inflammatory and anti-cancer therapies. Furthermore, its role as a building block in supramolecular chemistry has been explored, with applications in self-assembled monolayers and stimuli-responsive materials.

The environmental impact of 1-t-butyl-benzoimidazole-6-carboxylic acid has also been a topic of recent research. Studies on its biodegradation pathways and ecotoxicological effects are essential for ensuring sustainable practices in its production and application. Preliminary findings suggest that it exhibits moderate biodegradability under aerobic conditions, though further investigations are required to fully assess its environmental footprint.

In conclusion, 1-t-butyl-benzoimidazole-6-carboxylic acid, with its unique structural features and versatile properties, continues to be a focal point in chemical research. Its potential applications span across multiple disciplines, from drug discovery to materials science, underscoring its importance as a valuable compound in contemporary chemistry.

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